molecular formula C13H16F2N4O B2376906 3,3-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)cyclobutane-1-carboxamide CAS No. 2380069-34-9

3,3-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)cyclobutane-1-carboxamide

Cat. No.: B2376906
CAS No.: 2380069-34-9
M. Wt: 282.295
InChI Key: HCEIVQNQNWPRPD-UHFFFAOYSA-N
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Description

3,3-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)cyclobutane-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a unique structure that includes a cyclobutane ring, a pyrazine moiety, and difluoromethyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This method allows for the efficient formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3,3-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)cyclobutane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl groups and the pyrazine moiety play crucial roles in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)cyclobutane-1-carboxamide is unique due to its combination of a cyclobutane ring, pyrazine moiety, and difluoromethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3,3-difluoro-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)cyclobutane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N4O/c1-18(12(20)9-4-13(14,15)5-9)10-7-19(8-10)11-6-16-2-3-17-11/h2-3,6,9-10H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEIVQNQNWPRPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2)C(=O)C3CC(C3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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